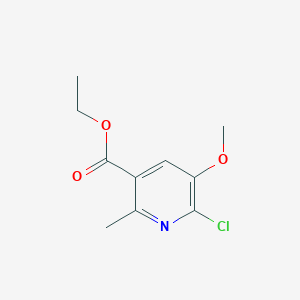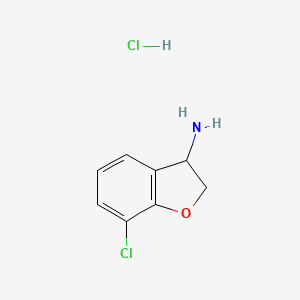![molecular formula C10H6ClN3 B1469645 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile CAS No. 1311280-34-8](/img/structure/B1469645.png)
2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile
Descripción general
Descripción
2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile, also known as CCAN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CCAN is a yellowish powder that is soluble in organic solvents such as ethanol, acetone, and chloroform.
Mecanismo De Acción
Target of Action
Many bioactive aromatic compounds, including those containing an indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the primary targets of “2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile”.
Mode of Action
The compound’s interaction with its targets could result in changes in cellular processes. For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of pathways related to the biological activities mentioned above .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile. One direction is to investigate its potential applications in the field of organic synthesis, particularly in the synthesis of novel materials with potential applications in optoelectronics and organic electronics. Another direction is to investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields.
Aplicaciones Científicas De Investigación
2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile has been extensively studied for its potential applications in various fields such as cancer research, materials science, and organic synthesis. In cancer research, this compound has been shown to exhibit cytotoxic activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. This compound has also been used as a building block in the synthesis of novel materials with potential applications in organic electronics and optoelectronics.
Análisis Bioquímico
Biochemical Properties
2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain amino acids and proteins, influencing their structure and function. The nature of these interactions often involves binding to specific sites on the biomolecules, leading to changes in their activity and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites . Additionally, it has been shown to impact cell signaling pathways, which can affect cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to interact with enzymes and proteins is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant response. Understanding these dosage effects is crucial for determining the safe and effective use of the compound in research and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within specific cellular compartments, affecting its biochemical activity .
Subcellular Localization
The subcellular localization of this compound is important for its function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its activity and interactions with other biomolecules, influencing its overall biochemical effects .
Propiedades
IUPAC Name |
2-[amino-(2-chlorophenyl)methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-9-4-2-1-3-8(9)10(14)7(5-12)6-13/h1-4H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRIYZSQUVZBHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=C(C#N)C#N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



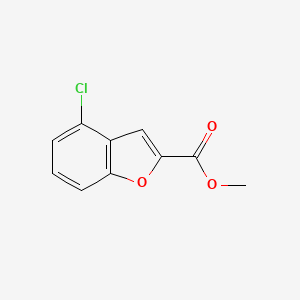

![5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1469568.png)
![(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B1469569.png)
![3-(chloromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B1469571.png)
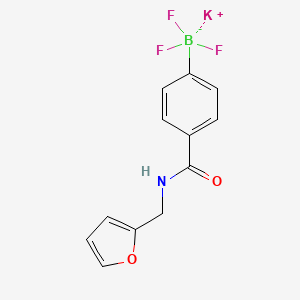

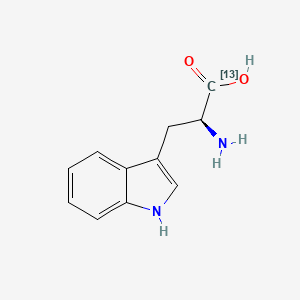
![tetrasodium;3-[[(4E)-4-[[4-[(E)-[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylcyclohexa-2,5-dien-1-ylidene]amino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]imino]-2-methylcyclohexa-2,5-dien-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/no-structure.png)

